5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide
Description
Properties
Molecular Formula |
C20H26FN5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pentanamide |
InChI |
InChI=1S/C20H26FN5O2S/c1-14(2)19-23-24-20(29-19)22-17(27)4-3-5-18(28)26-12-10-25(11-13-26)16-8-6-15(21)7-9-16/h6-9,14H,3-5,10-13H2,1-2H3,(H,22,24,27) |
InChI Key |
LEMZMTDLQYZSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy and Key Intermediates
The synthesis of the target compound is achieved through three principal stages:
-
Preparation of 4-(4-fluorophenyl)piperazine
-
Assembly of the pentanamide-piperazine intermediate
-
Synthesis and coupling of the (2E)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene moiety
Each stage requires precise control of reaction conditions, reagent selection, and purification protocols to ensure high yield and purity.
Preparation of 4-(4-Fluorophenyl)piperazine
The 4-(4-fluorophenyl)piperazine moiety is synthesized via nucleophilic aromatic substitution (NAS) between piperazine and 1-fluoro-4-bromobenzene. This reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide) under reflux (120–140°C) for 24–48 hours, catalyzed by potassium carbonate. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield the substituted piperazine.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120–140°C (reflux) |
| Catalyst | K₂CO₃ |
| Reaction Time | 24–48 hours |
| Yield | 65–75% |
Assembly of the Pentanamide-Piperazine Intermediate
The pentanamide backbone is constructed by reacting glutaric anhydride with 4-(4-fluorophenyl)piperazine in dichloromethane (DCM) at 0–5°C. The intermediate 5-(4-(4-fluorophenyl)piperazin-1-yl)-5-oxopentanoic acid is isolated and activated as an acid chloride using thionyl chloride (SOCl₂). Subsequent amidation with ammonium hydroxide yields the pentanamide intermediate.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.12–7.08 (m, 2H, aromatic), 6.98–6.94 (m, 2H, aromatic), 3.45–3.38 (m, 4H, piperazine), 2.65–2.58 (m, 4H, piperazine), 2.34 (t, 2H, CH₂CO), 1.72–1.64 (m, 4H, pentanamide chain) .
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).
Synthesis of (2E)-5-Isopropyl-1,3,4-thiadiazol-2(3H)-ylidene
The thiadiazole ring is synthesized via Hantzsch-type cyclocondensation. Thiosemicarbazide is reacted with isopropyl isocyanate in ethanol under reflux, followed by cyclization with bromine in acetic acid . The resulting 5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene is isolated as a pale-yellow solid.
Reaction Optimization
| Variable | Optimal Condition |
|---|---|
| Cyclizing Agent | Bromine in AcOH |
| Temperature | 80°C |
| Reaction Time | 3 hours |
| Yield | 70–80% |
Final Coupling Reaction
The pentanamide-piperazine intermediate is coupled with the thiadiazole derivative using a carbodiimide coupling agent (e.g., EDCl or HATU) in anhydrous DCM. Triethylamine is added to scavenge HCl, and the reaction is stirred at room temperature for 12–18 hours . The crude product is purified via recrystallization (methanol/chloroform) to afford the final compound.
Characterization Data
-
Molecular Formula: C₂₁H₂₈FN₅O₂S
-
Molecular Weight: 433.54 g/mol
-
Melting Point: 198–202°C
-
¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (C=O), 164.2 (thiadiazole C=N), 158.3 (C-F), 48.9–45.2 (piperazine carbons), 28.7 (isopropyl CH), 22.1–20.3 (aliphatic chain) .
Comparative Analysis of Synthetic Routes
Alternative methodologies, such as one-pot synthesis or microwave-assisted reactions, have been explored to enhance efficiency. However, the stepwise approach remains superior for controlling regioselectivity and minimizing side reactions .
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise Synthesis | 60–65 | ≥98 |
| One-Pot Reaction | 45–50 | 90–95 |
| Microwave-Assisted | 55–60 | 95–97 |
Challenges and Optimization
Key challenges include the instability of the thiadiazole intermediate and competing side reactions during coupling. Optimization strategies include:
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring substituted with a fluorophenyl group and a thiadiazole ring, contributing to its unique chemical properties. The molecular formula is with a molecular weight of 358.4 g/mol. Its structure allows for diverse reactivity, making it suitable for various applications.
Chemistry
Building Block for Synthesis:
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Can yield different products depending on the oxidizing agent used. |
| Reduction | Modifies functional groups within the molecule. |
| Substitution | The fluorophenyl group can participate in substitution reactions to form new derivatives. |
Biology
Antimicrobial and Anticancer Properties:
Research indicates that compounds similar to this one exhibit significant biological activities, including antimicrobial and anticancer effects. The thiadiazole moiety is particularly noted for its biological activity.
- Case Study : A study on related thiadiazole derivatives demonstrated their effectiveness against various bacterial strains and cancer cell lines, highlighting the potential of this compound in developing new therapeutic agents .
Medicine
Therapeutic Applications:
The compound is being explored for its potential therapeutic effects in treating diseases such as cancer and infections. Its mechanism of action involves interaction with specific molecular targets, modulating their activity.
| Target Disease | Potential Mechanism |
|---|---|
| Cancer | Inhibition of tumor growth through apoptosis induction. |
| Infections | Disruption of bacterial cell wall synthesis leading to cell death. |
Industry
Material Development:
In industrial settings, this compound can be utilized in the development of new materials and chemical processes due to its unique properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
The compound 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is a synthetic organic molecule notable for its complex structure, which includes a piperazine moiety and a thiadiazole ring. The inclusion of a fluorinated phenyl group is expected to enhance its biological activity through increased lipophilicity and potential interactions with various biological targets. This article provides an overview of the biological activities associated with this compound, including its potential applications in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including the reaction of piperazine derivatives with thiadiazole precursors. The careful control of reaction conditions is essential to achieve high-purity products. The structural formula can be represented as follows:
Biological Activity Overview
Compounds containing thiadiazole and piperazine moieties have been investigated for a variety of biological activities. The following table summarizes some relevant findings on similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Thiadiazole ring with a chlorophenyl group | Anticancer activity against MCF7 cells |
| 3-(6-Pyridyl)-1,3,4-thiadiazole | Pyridine substitution on thiadiazole | Antimicrobial properties |
| 5-Methoxy-thiadiazole derivatives | Methoxy group on thiadiazole | Cytotoxic effects against various cancer lines |
These compounds highlight the potential therapeutic applications of thiadiazole-based structures.
The biological activity of This compound is hypothesized to involve interactions with specific biological targets such as receptors and enzymes. Research indicates that the presence of the piperazine moiety can enhance binding affinity to central nervous system targets, potentially leading to neuropharmacological effects.
Case Studies and Research Findings
Recent studies have explored the anticancer and antimicrobial activities of compounds similar to This compound :
-
Anticancer Activity :
- A study focusing on thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Another research highlighted that modifications in the phenyl ring could enhance cytotoxicity due to increased electron-donating capacity.
-
Antimicrobial Properties :
- Compounds with similar structural motifs showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents.
- The presence of the piperazine moiety was found to be critical for enhancing antimicrobial efficacy.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Impact of Substituents on Pharmacological Properties
- Fluorine vs. Chlorine/Cyano Groups: The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to chlorinated or cyano-substituted analogs due to fluorine’s electronegativity and resistance to oxidative metabolism .
- Heterocycle Variations: Quinoline vs. Thiadiazole: Quinoline-containing compounds (e.g., 11d, 10f) may target DNA topoisomerases or intercalate into DNA, whereas the thiadiazole core in the target compound could inhibit enzymes like lipoxygenase (LOX) or kinases via sulfur-mediated interactions .
Recommendations :
- Conduct in vitro assays (e.g., kinase inhibition, cytotoxicity) to validate the compound’s activity.
- Compare pharmacokinetic profiles (e.g., logP, solubility) with quinoline-based analogs to assess drug-likeness.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can purification challenges be addressed?
- Answer : The synthesis typically involves coupling a piperazine derivative (e.g., 4-(4-fluorophenyl)piperazine) with a thiadiazole-containing scaffold. A critical step is the purification of intermediates, which often requires sequential chromatography. For example, normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) followed by amine-phase chromatography (e.g., RediSep Rf Gold amine columns with methanol gradients) is effective for isolating pure products from impure mixtures . Yield optimization (e.g., 41–44% in related compounds) depends on solvent selection and reaction time .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- Answer : H NMR (400 MHz, CDCl) is indispensable for verifying substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.93–8.83 ppm for fluorophenyl and thiadiazole moieties) and piperazine methylene protons (δ 2.44–3.57 ppm). Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy further confirm molecular weight and functional groups (e.g., carbonyl stretches at ~1650 cm) .
Q. What preliminary assays are recommended to evaluate biological activity?
- Answer : Start with in vitro receptor-binding studies (e.g., serotonin or dopamine receptor panels) due to the compound’s piperazine-thiadiazole hybrid structure. Functional assays (e.g., cAMP modulation) and cytotoxicity screens (MTT assay) can assess therapeutic potential and safety margins. Reference structurally similar compounds showing activity against neurological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Answer : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and stoichiometry. For instance, POCl-mediated cyclization at 90°C under reflux improves thiadiazole formation . Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability for diazo intermediates .
Q. How should researchers resolve contradictions in pharmacological data from similar analogs?
- Answer : Discrepancies in receptor affinity (e.g., µM vs. nM ranges) may arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -CF) on the phenyl ring enhance binding to serotonin receptors, while bulky groups reduce bioavailability. Perform molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with activity .
Q. What strategies mitigate impurities during large-scale synthesis?
- Answer : Impurities often stem from incomplete coupling or byproducts (e.g., unreacted piperazine). Recrystallization (DMSO/water mixtures) and orthogonal chromatography (normal-phase followed by reverse-phase) enhance purity. Monitor reactions via TLC (R = 0.18–0.25 in CHCl/MeOH) and adjust pH during workup to precipitate side products .
Q. How can computational modeling guide derivative design for enhanced selectivity?
- Answer : Use QSAR models to predict substituent effects on target binding. For example, replacing the quinolinyl group with a pyridazine moiety reduces off-target interactions with adrenergic receptors. Molecular dynamics simulations (e.g., GROMACS) can optimize hydrogen bonding with active-site residues (e.g., Asp116 in 5-HT) .
Notes
- For advanced queries, integrate experimental and computational workflows to address mechanistic ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
